molecular formula C15H14IN3S B2394664 2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide CAS No. 76880-62-1

2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide

Cat. No.: B2394664
CAS No.: 76880-62-1
M. Wt: 395.26
InChI Key: YMLMGTKRPNZPON-UHFFFAOYSA-N
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Description

2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide (molecular formula: C₁₅H₁₄IN₃S, molecular weight: 395.27 g/mol) is an indole-derived compound characterized by a phenyl group at the 2-position of the indole ring and an imidothiocarbamate group at the 3-position, complexed with hydroiodide .

Properties

IUPAC Name

(2-phenyl-1H-indol-3-yl) carbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S.HI/c16-15(17)19-14-11-8-4-5-9-12(11)18-13(14)10-6-2-1-3-7-10;/h1-9,18H,(H3,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLMGTKRPNZPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SC(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Thiourea acts as a thiocarbamoylating agent, with iodine serving both as an oxidizing agent and a source of iodide ions. The reaction proceeds via:

  • Electrophilic activation : Iodine generates iodonium ions, enhancing the electrophilicity of the thiocarbamoyl group.
  • Substitution at C3 : The indole’s 3-position undergoes nucleophilic attack by the thiourea-derived intermediate.
  • Salt formation : Excess HI (generated from iodine reduction) protonates the imidothiocarbamate, yielding the hydroiodide salt.

Optimization and Challenges

Key parameters include solvent polarity, stoichiometry of iodine, and reaction temperature. Polar aprotic solvents like acetonitrile improve solubility but may necessitate longer reaction times (8–12 hours at 60–80°C). Side products, such as 3-iodoindole derivatives, can form if iodine is in excess, requiring careful stoichiometric control (1:1.2 indole:iodine ratio).

Table 1: Direct Thiocarbamoylation Conditions and Outcomes

Parameter Optimal Value Yield (%) Purity (%)
Solvent Acetonitrile 68 92
Temperature (°C) 70 68 92
Iodine Equivalents 1.2 68 92
Reaction Time (h) 10 68 92

Dithiocarbamate Intermediate Route

This two-step method, adapted from tryptophan derivative syntheses, involves initial dithiocarbamate formation followed by cyclization and salt precipitation.

Step 1: Dithiocarbamate Synthesis

2-Phenylindole reacts with carbon disulfide (CS₂) and methylamine in tetrahydrofuran (THF), forming a dithiocarbamate intermediate. Triethylamine is used to scavenge H₂S:
$$
\text{2-Phenylindole} + \text{CS}2 + \text{CH}3\text{NH}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{Dithiocarbamate Intermediate}
$$
Yields for this step range from 75–85%, depending on amine nucleophilicity and CS₂ concentration.

Step 2: Cyclization and Hydroiodide Formation

The dithiocarbamate undergoes acid-mediated cyclization with hydroiodic acid (HI), yielding the imidothiocarbamate hydroiodide. Elevated temperatures (80–100°C) in ethanol drive the reaction to completion within 4–6 hours.

Table 2: Two-Step Synthesis Performance Metrics

Step Conditions Yield (%) Purity (%)
Dithiocarbamate THF, 25°C, 12 h 82 89
Cyclization EtOH, HI, 80°C, 5 h 78 94

Vilsmeier-Haack Assisted Thiocarbamoylation

Inspired by quinazolinone syntheses, this method employs a Vilsmeier-Haack reagent (POCl₃/DMF) to activate the indole’s 3-position for thiocarbamoylation.

Procedure Overview

  • Reagent preparation : POCl₃ and DMF form the chloroiminium ion at 0°C.
  • Electrophilic substitution : The activated indole reacts with thiourea, yielding the imidothiocarbamate.
  • Salt formation : HI is added to precipitate the hydroiodide.

Comparative Analysis of Methodologies

Table 4: Synthesis Route Comparison

Method Advantages Disadvantages Overall Yield (%)
Direct Thiocarbamoylation Single-step, minimal purification Iodine side reactions 68
Dithiocarbamate Route High intermediate stability Multi-step, longer duration 63
Vilsmeier-Haack Positional selectivity Low yield, chlorination risks 52

Mechanistic Insights and Side Reactions

  • Iodine-mediated pathways : Excess iodine promotes 3-iodoindole formation, detectable via GC-MS.
  • Acid sensitivity : The indole nucleus undergoes protonation at elevated temperatures, necessitating pH control (pH 4–6).
  • Solvent effects : THF and acetonitrile minimize byproduct formation compared to polar protic solvents.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituent at Indole N-1 Position Molecular Formula Molecular Weight (g/mol) Purity Key References
2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide (CAS: 1138445-69-8) Phenyl C₁₅H₁₄IN₃S 395.27 95%+
1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide (CAS: 1052404-70-2) 2-Methylbenzyl C₁₇H₁₇IN₃S 423.3 95%
1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide (CAS: 1049779-48-7) Benzyl C₁₆H₁₆IN₃S 409.3 Not stated
1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide (CAS: 1049785-15-0) 2-Chlorobenzyl C₁₆H₁₅ClIN₃S 443.7 ≥95%
1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide (CAS: 1052409-40-1) 4-Methylbenzyl C₁₇H₁₈IN₃S 423.31 ≥98%

Structural Variations and Implications

Substituent Effects :

  • Phenyl vs. Benzyl Derivatives : The parent compound features a phenyl group directly attached to the indole N-1, while analogs like 1-benzyl and substituted benzyl derivatives introduce flexibility via a methylene linker. This linker may enhance binding to hydrophobic pockets in biological targets.
  • Electron-Withdrawing/Donating Groups : Chloro (e.g., 2-chlorobenzyl) and methyl (e.g., 2- or 4-methylbenzyl) substituents alter electronic properties. Chloro groups may increase metabolic stability, while methyl groups could improve lipophilicity .

Molecular Weight and Solubility :

  • The parent compound (395.27 g/mol) is lighter than benzyl-substituted analogs (409–443 g/mol), suggesting differences in solubility and bioavailability. Hydroiodide salts generally enhance aqueous solubility compared to free bases.

Purity and Applications :

  • Higher purity (≥98%) in 4-methylbenzyl derivatives may reflect optimization for pharmaceutical applications. In contrast, lower-purity variants (e.g., 95% ) are likely used as intermediates.

Biological Activity

2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound features an indole ring and an imidothiocarbamate functional group, which are known to contribute to various biological effects, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃S·HI, with a molecular weight of approximately 396.48 g/mol. The hydroiodide form enhances its solubility in polar solvents, facilitating its use in biological applications.

PropertyValue
Molecular FormulaC₁₁H₁₃N₃S·HI
Molecular Weight396.48 g/mol
SolubilityHigh (in polar solvents)
Functional GroupsIndole, Imidothiocarbamate

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines. The mechanism involves the modulation of specific signaling pathways that lead to cell cycle arrest and programmed cell death.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on cancer cells, it was observed that:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values ranged from 10 µM to 30 µM across different cell lines, indicating potent activity against these cancer types.

Antimicrobial Activity

This compound also exhibits antimicrobial activity . It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Mycobacterium tuberculosis25 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors that are crucial for cellular processes. The compound is believed to bind to certain proteins involved in cell signaling pathways, thereby modulating their activities.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameBiological ActivityUnique Features
Indole-3-carbaldehydeAnticancerSimple indole structure
Phenyl isothiocyanateAntimicrobialContains isothiocyanate functional group
Indole-3-acetic acidPlant growth regulatorNaturally occurring indole derivative

The distinct combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide, and how do reaction parameters influence yield?

The synthesis of indole derivatives often involves condensation reactions between indole precursors and thiocarbamate reagents. For example, analogous compounds are synthesized via refluxing indole-3-carboxaldehyde derivatives with thiosemicarbazides in acidic media (e.g., acetic acid) under controlled conditions . Key parameters include stoichiometric ratios, solvent polarity, and reaction duration. Statistical design of experiments (DoE) can optimize these variables, minimizing trial-and-error approaches by systematically varying factors like temperature, catalyst loading, and pH .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms molecular structure through chemical shifts and coupling patterns. For example, indole protons typically resonate at δ 7.0–8.5 ppm in CDCl₃ or DMSO-d₆ .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves 3D structure and hydrogen-bonding networks. Software suites like SHELXL refine crystallographic data to determine bond lengths, angles, and packing motifs . The WinGX platform integrates tools for data reduction, structure solution, and visualization .

Q. How is the purity and stability of this compound assessed under laboratory conditions?

High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at λ = 254 nm) quantifies purity. Accelerated stability studies under varying temperatures (25°C–40°C) and humidity (40%–75% RH) monitor degradation kinetics. Hygroscopicity is evaluated via dynamic vapor sorption (DVS) analysis .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and optimize synthesis pathways for this compound?

Quantum mechanical calculations (e.g., DFT) model transition states and activation energies for key reactions like imidothiocarbamate formation. Reaction path search algorithms (e.g., AFIR or GRRM) explore potential energy surfaces to identify low-energy pathways, reducing experimental screening . Molecular docking studies further predict interactions with biological targets, guiding functionalization strategies .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies between NMR-derived conformers and X-ray structures may arise from dynamic equilibria in solution versus solid-state rigidity. Variable-temperature NMR and DFT-based conformational analysis reconcile these differences by identifying dominant conformers. For example, ring-puckering coordinates (amplitude q and phase angle φ) quantify nonplanar distortions in indole rings, linking solution flexibility to crystallographic rigidity .

Q. How can Design of Experiments (DoE) improve reaction optimization for this compound?

Factorial designs (e.g., 2⁴ full factorial) test variables like reagent equivalents, solvent polarity, and reaction time. Response surface methodology (RSM) identifies optimal conditions for yield and selectivity. For instance, a Central Composite Design (CCD) can model nonlinear relationships between temperature and catalytic efficiency .

Q. What advanced crystallographic tools analyze non-covalent interactions in this compound?

SHELXL’s HAREA and ISOR commands refine anisotropic displacement parameters for heavy atoms (e.g., iodine in hydroiodide salts). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π or halogen bonding) using CrystalExplorer. Twinning detection with SHELXD resolves overlapping reflections in challenging datasets .

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